3H-1,2,4-Triazole-3-thione, 5-(2-furanyl)-1,2-dihydro-2-methyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 5-(2-furanyl)-1,2-dihydro-2-methyl-: is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3H-1,2,4-Triazole-3-thione, 5-(2-furanyl)-1,2-dihydro-2-methyl- typically involves the cyclization of acyl thiosemicarbazide derivatives. This reaction is carried out in the presence of alkaline or acidic media, which facilitates the formation of the triazole ring .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and halides are commonly employed.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry:
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology:
In biological research, 3H-1,2,4-Triazole-3-thione, 5-(2-furanyl)-1,2-dihydro-2-methyl- has shown promise as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine:
In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry:
In the industrial sector, this compound can be used in the production of agrochemicals and materials science. Its unique properties make it suitable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 5-(2-furanyl)-1,2-dihydro-2-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact pathways and targets are still under investigation, but its ability to bind to proteins and interfere with their function is a key aspect of its mechanism .
Comparison with Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(5-nitro-2-furanyl)-
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-5-(2-furanyl)-2,4-dihydro-
Comparison:
Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 5-(2-furanyl)-1,2-dihydro-2-methyl- stands out due to its unique combination of a furan ring and a methyl group. This structural difference can lead to variations in its biological activity and chemical reactivity. For example, the presence of the furan ring can enhance its antimicrobial properties, while the methyl group can influence its solubility and stability .
Properties
CAS No. |
61323-56-6 |
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Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H7N3OS/c1-10-7(12)8-6(9-10)5-3-2-4-11-5/h2-4H,1H3,(H,8,9,12) |
InChI Key |
KBOBNFUAEBGALX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C(N1)C2=CC=CO2 |
Origin of Product |
United States |
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